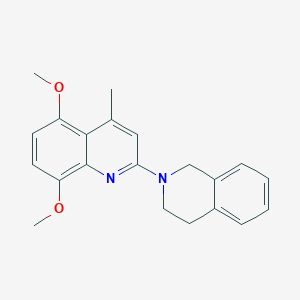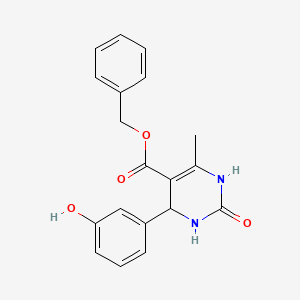![molecular formula C23H17FINO2 B5239306 (2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B5239306.png)
(2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, an iodine atom, a methoxy group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzyloxy group: This can be achieved through the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the iodine atom: This step involves the iodination of the aromatic ring, which can be carried out using iodine and an oxidizing agent like hydrogen peroxide.
Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxyl group using methyl iodide and a base.
Formation of the fluorophenyl group: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a fluorophenyl halide.
Formation of the prop-2-enenitrile moiety: This involves the condensation of the intermediate with an appropriate nitrile precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, thiourea.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Azide or thiourea derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the iodine and fluorine atoms can engage in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile
- (2E)-3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile
- (2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)prop-2-enenitrile
Uniqueness
The presence of the iodine atom in (2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile distinguishes it from its chloro and bromo analogs, as iodine can form stronger halogen bonds and has different electronic properties. Additionally, the specific positioning of the fluorine atom on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FINO2/c1-27-22-12-17(10-19(14-26)18-8-5-9-20(24)13-18)11-21(25)23(22)28-15-16-6-3-2-4-7-16/h2-13H,15H2,1H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENFWRDSJFVIML-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)F)I)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)I)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-(4-Propan-2-ylphenoxy)hexylamino]ethanol](/img/structure/B5239227.png)

![4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5239242.png)
![Ethyl 4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B5239248.png)
![3-anilino-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5239263.png)
![N-[3-(morpholin-4-yl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B5239277.png)
![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5239280.png)
![2-Phenoxyethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5239281.png)
![N-(2-chlorobenzyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5239291.png)

![[3-[(E)-[2-(4-acetamidophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B5239302.png)
![4-(2-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5239304.png)

![N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5239315.png)
